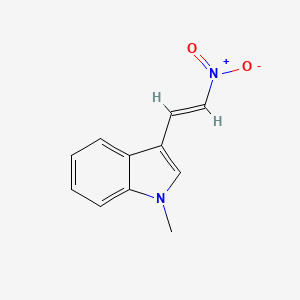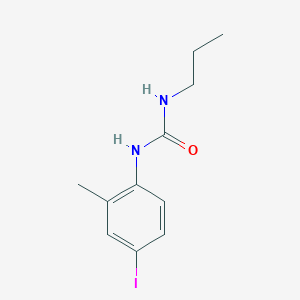![molecular formula C16H15BrN2O5 B11107536 2-(4-bromo-2-methoxyphenoxy)-N'-[(E)-(2,4-dihydroxyphenyl)methylidene]acetohydrazide](/img/structure/B11107536.png)
2-(4-bromo-2-methoxyphenoxy)-N'-[(E)-(2,4-dihydroxyphenyl)methylidene]acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-BROMO-2-METHOXYPHENOXY)-N’-[(E)-(2,4-DIHYDROXYPHENYL)METHYLENE]ACETOHYDRAZIDE is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a brominated phenoxy group, a methoxy group, and a hydrazide linkage, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-BROMO-2-METHOXYPHENOXY)-N’-[(E)-(2,4-DIHYDROXYPHENYL)METHYLENE]ACETOHYDRAZIDE typically involves multiple steps:
Formation of 4-Bromo-2-methoxyphenol: This intermediate can be synthesized by bromination of 2-methoxyphenol using bromine in the presence of a suitable solvent like acetic acid.
Preparation of 2-(4-Bromo-2-methoxyphenoxy)acetic acid: This step involves the reaction of 4-bromo-2-methoxyphenol with chloroacetic acid in the presence of a base such as sodium hydroxide.
Formation of the Hydrazide: The acetic acid derivative is then reacted with hydrazine hydrate to form the corresponding hydrazide.
Condensation Reaction: Finally, the hydrazide is condensed with 2,4-dihydroxybenzaldehyde under reflux conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. The use of catalysts and optimized reaction conditions would be essential to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Substitution: The bromine atom in the phenoxy group can be substituted with nucleophiles like amines or thiols under suitable conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, thiols.
Major Products
Oxidation Products: Quinones, carboxylic acids.
Reduction Products: Amines.
Substitution Products: Various substituted phenoxy derivatives.
Scientific Research Applications
2-(4-BROMO-2-METHOXYPHENOXY)-N’-[(E)-(2,4-DIHYDROXYPHENYL)METHYLENE]ACETOHYDRAZIDE has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(4-BROMO-2-METHOXYPHENOXY)-N’-[(E)-(2,4-DIHYDROXYPHENYL)METHYLENE]ACETOHYDRAZIDE involves its interaction with specific molecular targets:
Molecular Targets: Enzymes, receptors, and other proteins.
Pathways Involved: The compound may inhibit or modulate enzymatic activity, leading to changes in metabolic pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2-(4-BROMO-2-METHOXYPHENOXY)-N’-[(E)-(2,4-DIHYDROXYPHENYL)METHYLENE]ACETOHYDRAZIDE stands out due to its combination of brominated phenoxy and hydrazide functionalities, which confer unique chemical reactivity and potential biological activity. Its structure allows for diverse chemical modifications and applications in various research fields.
Properties
Molecular Formula |
C16H15BrN2O5 |
|---|---|
Molecular Weight |
395.20 g/mol |
IUPAC Name |
2-(4-bromo-2-methoxyphenoxy)-N-[(E)-(2,4-dihydroxyphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C16H15BrN2O5/c1-23-15-6-11(17)3-5-14(15)24-9-16(22)19-18-8-10-2-4-12(20)7-13(10)21/h2-8,20-21H,9H2,1H3,(H,19,22)/b18-8+ |
InChI Key |
XRHBYGIBXNTAKA-QGMBQPNBSA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)Br)OCC(=O)N/N=C/C2=C(C=C(C=C2)O)O |
Canonical SMILES |
COC1=C(C=CC(=C1)Br)OCC(=O)NN=CC2=C(C=C(C=C2)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(4-bromonaphthalen-1-yl)-N'-[(2E,3E)-4-(furan-2-yl)but-3-en-2-ylidene]acetohydrazide](/img/structure/B11107461.png)

methyl}-1,3,5-triphenylpentane-1,5-dione](/img/structure/B11107476.png)
![2-[2,4-Dimethoxy(phenylsulfonyl)anilino]-N-(3-methoxyphenyl)acetamide](/img/structure/B11107479.png)
![N-(4-Methylphenyl)-N-({N'-[(E)-[3-(thietan-3-yloxy)phenyl]methylidene]hydrazinecarbonyl}methyl)methanesulfonamide](/img/structure/B11107483.png)
![N-({N'-[(1E)-6-Methoxy-1,2,3,4-tetrahydronaphthalen-1-ylidene]hydrazinecarbonyl}methyl)-N-(4-methoxyphenyl)-4-methylbenzene-1-sulfonamide](/img/structure/B11107486.png)
![N-(2,6-dimethylphenyl)-N'-[2-(4-fluorophenyl)ethyl]ethanediamide](/img/structure/B11107487.png)
![(4E)-2-(3-chlorophenyl)-5-methyl-4-{[(2-nitrophenyl)amino]methylidene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11107494.png)

![4-chloro-3-{[(2-methylphenoxy)acetyl]amino}-N-phenylbenzamide](/img/structure/B11107508.png)
![N-(2,4-Dimethylphenyl)-4-methyl-N-({N'-[(3Z)-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)benzene-1-sulfonamide](/img/structure/B11107514.png)
![N-{[N'-(4-Tert-butylcyclohexylidene)hydrazinecarbonyl]methyl}-N-(5-chloro-2-methoxyphenyl)-4-methylbenzene-1-sulfonamide](/img/structure/B11107515.png)
![(5E)-5-benzylidene-3-{[(3-bromophenyl)amino]methyl}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11107530.png)
![3-({5-[(2-Ethoxy-2-oxoethyl)(phenyl)amino]-2,4-dioxo-1,3-thiazolidin-3-yl}methyl)benzoic acid](/img/structure/B11107533.png)
